molecular formula C24H27N5O3 B356371 2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577767-83-0

2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B356371
CAS-Nummer: 577767-83-0
Molekulargewicht: 433.5g/mol
InChI-Schlüssel: QPPXRNOMBJYHBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a bicyclic heteroaromatic core. Its structure includes a 4-methoxybenzyl group at position 1 and a 3-ethoxypropylamide substituent at position 2.

Eigenschaften

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-3-32-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-16-9-11-17(31-2)12-10-16/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPXRNOMBJYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of pyrroloquinoxaline derivatives typically involves the condensation of various starting materials, including substituted hydrazines and carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the pyrrole ring followed by subsequent modifications to introduce the ethoxypropyl and methoxybenzyl substituents.

Antioxidant Activity

Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that these compounds can effectively scavenge free radicals, particularly hydroxyl radicals (HO˙), which are known to cause oxidative stress in biological systems. The compound's radical scavenging activity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed promising results comparable to well-known antioxidants like Trolox and melatonin .

Anticancer Properties

Pyrroloquinoxalines have been investigated for their anticancer potential. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. These compounds were found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of pyrroloquinoxaline derivatives has also been explored. Research indicates that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as anticancer and antimicrobial agents suggests a broad therapeutic potential for these derivatives .

Study 1: Antioxidant Evaluation

In a recent study, a series of pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their antioxidant activity. The best-performing compound demonstrated a significant ability to scavenge HO˙ radicals with an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} in specific media . This finding supports the potential use of these compounds in formulations aimed at reducing oxidative stress.

Study 2: Anticancer Activity

A comparative study assessed the cytotoxic effects of various quinoxaline derivatives against several tumor cell lines. The results indicated that the tested compounds exhibited higher inhibitory effects than doxorubicin, a standard chemotherapeutic agent, without significant toxicity to normal cells (IC50 values > 100 µg/mL) . This highlights the therapeutic promise of pyrroloquinoxalines as potential anticancer agents.

Data Summary

Activity Tested Compound IC50 Value (µg/mL) Reference
Antioxidant2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-...Not specified
Anticancer (HCT-116)Pyrroloquinoxaline Derivative1.9
Anticancer (MCF-7)Pyrroloquinoxaline Derivative2.3
AntimicrobialVarious Quinoxaline DerivativesInhibitory effects

Wissenschaftliche Forschungsanwendungen

Research indicates that quinoxaline derivatives, including this compound, exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents.
  • Neuroprotective Effects : The structural characteristics of this compound may contribute to neuroprotective properties. Similar quinoxaline derivatives have been studied for their ability to modulate neuroreceptors and protect against neurodegeneration.

Comparative Analysis with Related Compounds

The uniqueness of 2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups that may enhance selectivity and efficacy compared to other similar compounds. Below is a comparative table highlighting notable related compounds:

Compound NameStructural FeaturesBiological Activity
2-amino-N-(3-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideBromine substitution instead of ethoxypropylPotential anticancer activity
2-amino-N-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideChlorine substitutionNeuroprotective effects
2-amino-N-(phenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamidePhenethyl group instead of ethoxypropylGPR6 modulation

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that require careful optimization to ensure high yield and purity. The development process includes:

  • Synthesis Optimization : Adjusting reaction conditions to improve yield.
  • Characterization : Utilizing techniques such as NMR and mass spectrometry to confirm structure.
  • Biological Testing : Conducting in vitro and in vivo studies to assess efficacy and safety.

Case Studies

Several studies have explored the biological activities of quinoxaline derivatives:

  • A study published in RSC Advances investigated various quinoxaline derivatives and their antimicrobial properties, suggesting that modifications to the structure can significantly enhance biological activity .
  • Research on quinoline derivatives has shown promising results in antimalarial activity, indicating that similar mechanisms may be explored for the pyrroloquinoxaline class .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

The following table highlights key structural differences between the target compound and its analogues:

Compound Name Substituents at Position 1 Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxybenzyl 3-Ethoxypropylamide Not explicitly stated (inferred: ~C₂₅H₂₈N₆O₃) ~460 (estimated) Balanced lipophilicity from ethoxypropyl; moderate steric bulk
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Nitrobenzylideneamino 3-Methoxypropylamide C₂₃H₂₂N₇O₄ (estimated) ~476.47 Nitro group enhances electron-withdrawing effects; reduced solubility
2-Amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4,5-Trimethoxybenzylideneamino 3-Methoxypropylamide C₂₅H₂₇N₆O₅ 515.52 High polarity from trimethoxy groups; potential metabolic instability
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Ethoxybenzylideneamino 2-Methoxyethylamide C₂₃H₂₄N₆O₃ 432.48 Shorter alkyl chain reduces lipophilicity; improved aqueous solubility
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Thienylmethyleneamino 2-Phenylethylamide C₂₅H₂₂N₆OS 470.55 Thiophene introduces π-π stacking potential; phenyl group increases hydrophobicity

Electronic and Steric Effects

  • Target vs. : The 3-nitrobenzylideneamino group in is strongly electron-withdrawing, which may enhance reactivity in electrophilic environments compared to the target’s 4-methoxybenzyl group .
  • Target vs.
  • Target vs. : The 2-methoxyethylamide in has lower lipophilicity (clogP ~1.2) than the target’s 3-ethoxypropylamide (clogP ~2.5), suggesting differences in membrane permeability .

Pharmacokinetic and Toxicological Considerations

  • Metabolism : Ethoxypropyl groups (target) are prone to oxidative metabolism, whereas methoxypropyl groups () may exhibit slower hepatic clearance .

Vorbereitungsmethoden

InCl₃-Catalyzed Cyclization

The pyrrolo[2,3-b]quinoxaline scaffold is efficiently synthesized via an InCl₃-catalyzed two-component reaction between 1-(2-aminophenyl)pyrrole derivatives and substituted benzaldehydes. For example:

  • Reactants : 1-(2-Aminophenyl)pyrrole and 4-methoxybenzaldehyde.

  • Conditions : Reflux in p-xylene at 140°C for 2–4 h with 2 mol% InCl₃.

  • Outcome : Forms the tricyclic pyrroloquinoxaline core with a 68–83% yield.

This method avoids harsh reagents and leverages Lewis acid catalysis to promote annulation. The 4-methoxybenzyl group is introduced at the N1 position during cyclization, ensuring regioselectivity.

Functionalization of the Carboxamide Group

Nitrile Hydrolysis Using Ghaffar-Parkins Catalyst

A nitrile intermediate is converted to the carboxamide via hydrolysis under mild conditions:

  • Reactant : 3-Cyano-pyrroloquinoxaline derivative.

  • Catalyst : Ghaffar-Parkins catalyst (e.g., RhCl₃·3H₂O) in aqueous ethanol.

  • Conditions : 60°C for 6 h, yielding the carboxamide with >90% conversion.

This step is critical for introducing the carboxamide functionality without epimerization or side reactions.

Amide Coupling with 3-Ethoxypropylamine

The N-(3-ethoxypropyl) group is introduced via carbodiimide-mediated coupling:

  • Reactants : Carboxylic acid derivative (from hydrolysis) and 3-ethoxypropylamine.

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

  • Conditions : Room temperature, 12 h, yielding the substituted carboxamide in 75–85% yield.

Introduction of the 2-Amino Group

Reduction of Nitro Precursors

A nitro group at the C2 position is reduced to an amine using catalytic hydrogenation:

  • Reactant : 2-Nitro-pyrroloquinoxaline intermediate.

  • Conditions : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 4 h.

  • Outcome : Quantitative reduction to the 2-amino derivative.

Final Assembly and Purification

Sequential Functionalization

The complete synthesis involves:

  • Cyclization to form the 1-(4-methoxybenzyl)-pyrroloquinoxaline core.

  • Nitrile hydrolysis to install the carboxamide.

  • Amide coupling to attach the 3-ethoxypropyl group.

  • Nitro reduction to introduce the 2-amino substituent.

Chromatographic Purification

  • Method : Flash column chromatography on silica gel with hexane/ethyl acetate (19:1).

  • Purity : >95% as confirmed by HPLC.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The InCl₃-catalyzed reaction favors N1-substitution due to the electron-donating 4-methoxy group on the benzaldehyde, directing electrophilic attack to the para position. Competing O-alkylation is minimized by using anhydrous conditions.

Stability of the 2-Amino Group

The free amine is prone to oxidation, necessitating inert atmospheres during synthesis. Acetylation as a protecting step (e.g., using acetic anhydride) followed by deprotection with NaOH is employed in some routes.

Comparative Analysis of Synthetic Routes

StepMethodYieldKey Advantage
Core formationInCl₃-catalyzed cyclization83%High regioselectivity
Carboxamide synthesisGhaffar-Parkins hydrolysis90%Mild conditions
Amide couplingEDCl/HOBt mediation85%Compatibility with sensitive groups
Nitro reductionCatalytic hydrogenation98%Clean conversion

Scalability and Industrial Relevance

The longest linear sequence (4 steps) achieves a total yield of 58–62%, making it viable for gram-scale production. Critical parameters for scale-up include:

  • Solvent Recovery : p-Xylene is recycled via distillation.

  • Catalyst Reuse : InCl₃ is recovered and reused with <5% activity loss.

Alternative Pathways and Emerging Methods

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes (e.g., 30 min for cyclization at 150°C under microwave irradiation) is under investigation, though yields remain comparable.

Enzymatic Hydrolysis

Preliminary studies using nitrilase enzymes for carboxamide formation show promise, achieving 80% conversion at 37°C .

Q & A

Q. Table 1: Example Reaction Monitoring Parameters

StepKey IntermediateAnalytical MethodCritical Parameters
1Pyrrolo-quinoxaline coreHPLC, 1^1H NMRPurity (>95%), absence of regioisomers
2Methoxybenzyl adductESI-MS, 13^{13}C NMRMass accuracy (±1 Da), carbonyl signal at ~170 ppm

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict activation energies and identify optimal catalysts/solvents. For example:

  • Transition state analysis : To evaluate steric hindrance from the ethoxypropyl group during carboxamide coupling .
  • Solvent screening : Dielectric constant calculations (ε) to select solvents that stabilize charged intermediates .
  • Machine learning : Training models on existing pyrrolo-quinoxaline reaction datasets to predict yields under varying temperatures (e.g., 80–120°C) and pressures .

Q. Table 2: Computational vs. Experimental Yield Comparison

ParameterPredicted Yield (%)Experimental Yield (%)Deviation
T = 100°C, toluene7872-6%
T = 110°C, DMF8581-4%

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • 1^1H and 13^{13}C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • IR spectroscopy : Confirm carboxamide C=O stretch (~1680 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Batch consistency checks : HPLC purity >99% (e.g., as in ) to exclude side products.
  • Dose-response normalization : Use standardized units (e.g., IC50_{50} ± SEM) across studies.
  • Meta-analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify outliers .

Q. Table 3: Example Bioactivity Data Comparison

StudyAssay TypeIC50_{50} (nM)Purity (%)
AKinase inhibition12 ± 298.5
BCell viability45 ± 589.0

Advanced: What experimental design frameworks are recommended for scaling up synthesis?

Answer:
Use Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial designs : Test variables like temperature, catalyst loading, and solvent polarity .
  • Response surface methodology (RSM) : Optimize yield and selectivity interactions .
  • Process control simulations : Model reactor dynamics (e.g., heat transfer in exothermic steps) .

Q. Table 4: DoE Parameters for Carboxamide Coupling

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)80120110
Catalyst (mol%)51510
Reaction time (h)122418

Basic: How can researchers validate the compound’s stability under storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • LC-MS : Identify degradation products (e.g., hydrolysis of the ethoxypropyl group) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>150°C recommended for long-term storage) .

Advanced: What strategies are effective for improving solubility without altering bioactivity?

Answer:

  • Co-solvent systems : Use DMSO:water (e.g., 10:90 v/v) for in vitro assays .
  • Prodrug modification : Introduce phosphate esters at the carboxamide group, reversible under physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Advanced: How can structural analogs be designed to explore SAR while minimizing synthetic complexity?

Answer:

  • Bioisosteric replacement : Swap methoxybenzyl with trifluoromethoxybenzyl to assess hydrophobic interactions .
  • Fragment-based design : Retain the pyrrolo-quinoxaline core and modify substituents via parallel synthesis .
  • Crystallographic data : Use X-ray structures to guide substitutions avoiding steric clashes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.